molecular formula C10H21Cl2N3O7S B12769801 Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) CAS No. 95444-95-4

Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone)

Cat. No.: B12769801
CAS No.: 95444-95-4
M. Wt: 398.3 g/mol
InChI Key: WTTSTZJSFIBNJU-RIOSXYJZSA-N
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Preparation Methods

The synthesis of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves the reaction of glucose with N,N-bis-(2-chloroethyl)sulfamoyl hydrazine. The reaction typically takes place in an aqueous solution under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) undergoes various chemical reactions, including substitution and cyclization reactions. Common reagents used in these reactions include hydrazine and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can lead to the formation of heterocyclic compounds .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties .

Mechanism of Action

The mechanism of action of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by modifying the activity of specific enzymes or proteins, leading to changes in cellular functions . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) can be compared with other similar compounds, such as N,N-bis-(2-chloroethyl)methylamine and N,N-bis-(2-chloroethyl)hydrazides . These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) lies in its specific functional groups and the resulting chemical properties.

Properties

CAS No.

95444-95-4

Molecular Formula

C10H21Cl2N3O7S

Molecular Weight

398.3 g/mol

IUPAC Name

(1E,2S,3R,4R,5R)-1-[bis(2-chloroethyl)sulfamoylhydrazinylidene]-2,3,4,5,6-pentahydroxyhexane

InChI

InChI=1S/C10H21Cl2N3O7S/c11-1-3-15(4-2-12)23(21,22)14-13-5-7(17)9(19)10(20)8(18)6-16/h5,7-10,14,16-20H,1-4,6H2/b13-5+/t7-,8+,9+,10+/m0/s1

InChI Key

WTTSTZJSFIBNJU-RIOSXYJZSA-N

Isomeric SMILES

C(CCl)N(CCCl)S(=O)(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CCl)N(CCCl)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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